
Benzene, 1-ethyl-3-(1-nitroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethyl-3-(1-nitroethyl)- is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzene, where an ethyl group and a nitroethyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)- typically involves a multi-step process. One common method starts with the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene. This is followed by the alkylation of the nitrobenzene derivative with an appropriate alkylating agent under controlled conditions to introduce the nitroethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethyl-3-(1-nitroethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-ethyl-3-(1-nitroethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-3-(1-nitroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize desired products .
Comparison with Similar Compounds
- Benzene, 1-ethyl-3-nitro-
- Nitrobenzene, 3-ethyl-
- Benzene, 1-ethyl-3-(1-aminoethyl)-
Comparison: Benzene, 1-ethyl-3-(1-nitroethyl)- is unique due to the presence of both an ethyl and a nitroethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions compared to its analogs. The presence of the nitro group also makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
397874-74-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-ethyl-3-(1-nitroethyl)benzene |
InChI |
InChI=1S/C10H13NO2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
DZZYEMJEBLYGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


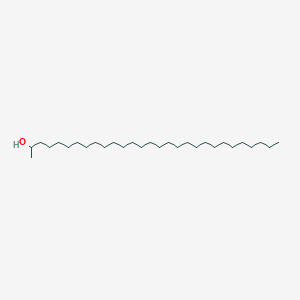
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
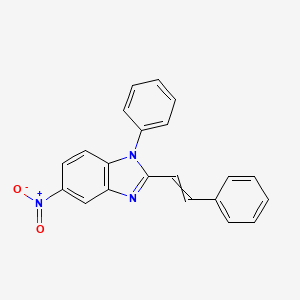
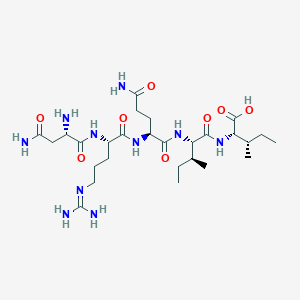
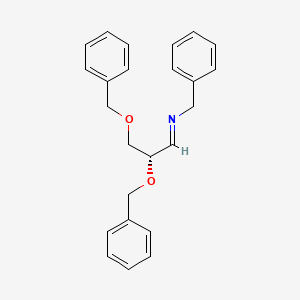

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
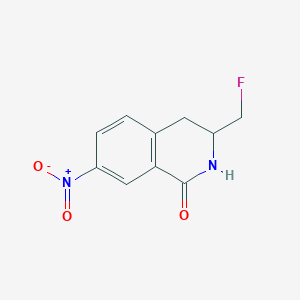
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


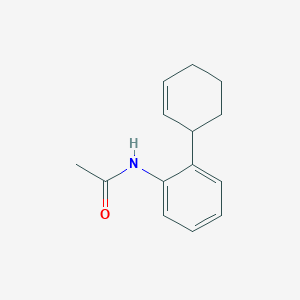
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
